Cas no 2228417-09-0 (4-1-(aminooxy)ethyl-2-(dimethylamino)methylphenol)

4-1-(aminooxy)ethyl-2-(dimethylamino)methylphenol Chemical and Physical Properties
Names and Identifiers
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- 4-1-(aminooxy)ethyl-2-(dimethylamino)methylphenol
- 4-[1-(aminooxy)ethyl]-2-[(dimethylamino)methyl]phenol
- EN300-1754524
- 2228417-09-0
-
- Inchi: 1S/C11H18N2O2/c1-8(15-12)9-4-5-11(14)10(6-9)7-13(2)3/h4-6,8,14H,7,12H2,1-3H3
- InChI Key: BASIOMFFISDZNX-UHFFFAOYSA-N
- SMILES: O(C(C)C1=CC=C(C(=C1)CN(C)C)O)N
Computed Properties
- Exact Mass: 210.136827821g/mol
- Monoisotopic Mass: 210.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.7Ų
- XLogP3: 0.7
4-1-(aminooxy)ethyl-2-(dimethylamino)methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1754524-0.05g |
4-[1-(aminooxy)ethyl]-2-[(dimethylamino)methyl]phenol |
2228417-09-0 | 0.05g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1754524-0.25g |
4-[1-(aminooxy)ethyl]-2-[(dimethylamino)methyl]phenol |
2228417-09-0 | 0.25g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1754524-10g |
4-[1-(aminooxy)ethyl]-2-[(dimethylamino)methyl]phenol |
2228417-09-0 | 10g |
$5467.0 | 2023-09-20 | ||
Enamine | EN300-1754524-0.1g |
4-[1-(aminooxy)ethyl]-2-[(dimethylamino)methyl]phenol |
2228417-09-0 | 0.1g |
$1119.0 | 2023-09-20 | ||
Enamine | EN300-1754524-1.0g |
4-[1-(aminooxy)ethyl]-2-[(dimethylamino)methyl]phenol |
2228417-09-0 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1754524-10.0g |
4-[1-(aminooxy)ethyl]-2-[(dimethylamino)methyl]phenol |
2228417-09-0 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1754524-2.5g |
4-[1-(aminooxy)ethyl]-2-[(dimethylamino)methyl]phenol |
2228417-09-0 | 2.5g |
$2492.0 | 2023-09-20 | ||
Enamine | EN300-1754524-5.0g |
4-[1-(aminooxy)ethyl]-2-[(dimethylamino)methyl]phenol |
2228417-09-0 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1754524-0.5g |
4-[1-(aminooxy)ethyl]-2-[(dimethylamino)methyl]phenol |
2228417-09-0 | 0.5g |
$1221.0 | 2023-09-20 | ||
Enamine | EN300-1754524-5g |
4-[1-(aminooxy)ethyl]-2-[(dimethylamino)methyl]phenol |
2228417-09-0 | 5g |
$3687.0 | 2023-09-20 |
4-1-(aminooxy)ethyl-2-(dimethylamino)methylphenol Related Literature
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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4. Book reviews
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
Additional information on 4-1-(aminooxy)ethyl-2-(dimethylamino)methylphenol
Introduction to 4-1-(aminooxy)ethyl-2-(dimethylamino)methylphenol (CAS No. 2228417-09-0)
4-1-(aminooxy)ethyl-2-(dimethylamino)methylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 2228417-09-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework comprising an aromatic phenolic core, an aminooxy functional group, and a dimethylamino side chain, exhibits a diverse array of potential applications in medicinal chemistry and drug development. The presence of both polar and non-polar regions in its molecular structure suggests versatile interactions with biological targets, making it a promising candidate for further exploration.
The compound's structural motif positions it as a potential intermediate or building block in the synthesis of more complex pharmacophores. The aminooxy group (-NH-O-) is particularly noteworthy, as it can participate in various chemical transformations, including oxidation-reduction reactions and the formation of stable linkages with other functional groups. This reactivity makes it valuable for constructing novel molecular architectures with tailored biological activities.
The dimethylamino moiety (-NMe₂) contributes to the compound's basicity and solubility characteristics, which are critical factors in pharmaceutical formulations. Such features are often exploited in the design of drugs targeting acidic or basic biological sites, such as enzymes or receptors. Additionally, the phenolic hydroxyl group (-OH) provides opportunities for hydrogen bonding interactions, enhancing binding affinity to biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and pharmacological profiles of compounds like 4-1-(aminooxy)ethyl-2-(dimethylamino)methylphenol with greater accuracy. These tools have been instrumental in identifying potential therapeutic applications and optimizing its structure for improved efficacy and selectivity. For instance, virtual screening techniques have been employed to evaluate its interaction with enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.
In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential anti-inflammatory, antioxidant, and antimicrobial properties. The aminooxy group has been shown to modulate redox-sensitive signaling pathways, which are central to various pathological processes. By interacting with reactive oxygen species (ROS) or peroxides, this moiety can influence cellular responses associated with oxidative stress.
The dimethylamino group also plays a crucial role in modulating pharmacokinetic properties. Its presence can enhance lipophilicity, facilitating cellular uptake and membrane permeability—a desirable trait for many drug candidates. Furthermore, the phenolic hydroxyl group may serve as a site for conjugation with other bioactive molecules or probes, enabling its use in diagnostic imaging applications.
Recent experimental studies have highlighted the compound's utility as a precursor in synthesizing novel heterocyclic scaffolds. By incorporating it into cyclic structures via condensation or cyclization reactions, chemists have generated derivatives with enhanced binding affinities to specific biological targets. These derivatives have shown promise in preclinical models as inhibitors or modulators of key enzymes implicated in neurodegenerative disorders.
The synthesis of 4-1-(aminooxy)ethyl-2-(dimethylamino)methylphenol itself presents an intriguing challenge due to its multifunctional nature. Multi-step synthetic routes involving nucleophilic substitution, condensation reactions, and protection-deprotection strategies have been developed to achieve high yields and purity. Advances in catalytic methods have also enabled more efficient transformations, reducing reliance on harsh reagents and minimizing waste generation—a key consideration in modern pharmaceutical synthesis.
Evaluation of the compound's physicochemical properties has revealed interesting insights into its behavior as a drug candidate. LogP (logarithm of partition coefficient) calculations indicate moderate lipophilicity, which is advantageous for crossing biological membranes while maintaining solubility. Additionally, stability studies under various conditions (pH, temperature) suggest robustness suitable for formulation into pharmaceutical products.
Preclinical investigations have begun to unravel the pharmacological profile of this compound and its derivatives. In vitro assays have demonstrated interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal mediators of inflammatory responses. Preliminary animal studies further support its potential as an anti-inflammatory agent by reducing markers of inflammation in models of acute or chronic irritation.
The aminooxy functional group has also drawn attention for its ability to participate in thiol-disulfide exchange reactions with glutathione (GSH), a major antioxidant molecule in cells. This interaction could be exploited to develop prodrugs that release active species selectively under pathological conditions where GSH levels are altered—a strategy gaining traction in targeted therapy approaches.
Molecular dynamics simulations have provided further insights into how 4-1-(aminooxy)ethyl-2-(dimethylamino)methylphenol interacts with biological targets at an atomic level. These simulations reveal favorable binding poses that align key functional groups with pockets on enzymes or receptors involved in disease pathways. Such detailed structural information is invaluable for guiding medicinal chemists toward optimizing potency while minimizing off-target effects.
The compound's versatility extends beyond traditional small-molecule drug design; it serves as a valuable tool for biochemical research investigating redox regulation mechanisms. Its ability to modulate oxidative stress responses makes it relevant to studying aging processes and neurodegenerative conditions where dysregulation occurs frequently.
Future directions may explore its incorporation into nanoparticle-based delivery systems or combination therapies where synergistic effects could enhance therapeutic outcomes against resistant pathologies like multidrug-resistant cancers or chronic infections requiring prolonged treatment regimens.
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